molecular formula C22H16N2O B12728645 10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-58-6

10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one

Katalognummer: B12728645
CAS-Nummer: 88389-58-6
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: IGXPOUFTUVVPLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is a complex organic compound that belongs to the class of indenoquinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” typically involves multi-step organic reactions. One common method might include the condensation of an indenoquinoline precursor with aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Phenylamino Derivatives: Compounds with phenylamino groups attached to different core structures.

Uniqueness

“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is unique due to its specific combination of the indenoquinoline core and the phenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

88389-58-6

Molekularformel

C22H16N2O

Molekulargewicht

324.4 g/mol

IUPAC-Name

10-anilino-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C22H16N2O/c25-22-16-11-5-4-10-15(16)20-19(22)21(23-14-8-2-1-3-9-14)17-12-6-7-13-18(17)24-20/h1-13,19,21,23H

InChI-Schlüssel

IGXPOUFTUVVPLN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.